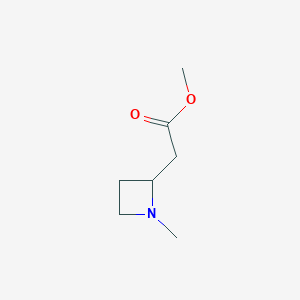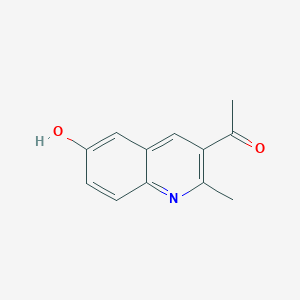
1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing heterocycles that exhibit a wide range of pharmacological properties, making them valuable in drug discovery and development .
Méthodes De Préparation
The synthesis of 1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone typically involves the reaction of 2-methylquinoline with appropriate reagents to introduce the hydroxy and ethanone functional groups. One common method involves the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol under oxidative conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ethanone group to an alcohol, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds can inhibit various enzymes and receptors, contributing to their diverse biological activities .
Comparaison Avec Des Composés Similaires
1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone can be compared with other similar quinoline derivatives, such as:
Chloroquine: An antimalarial drug that also exhibits antiviral and anticancer activities.
Ciprofloxacin: A quinolone antibiotic used to treat various bacterial infections.
Camptothecin: A quinoline alkaloid with potent anticancer properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H11NO2 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
1-(6-hydroxy-2-methylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H11NO2/c1-7-11(8(2)14)6-9-5-10(15)3-4-12(9)13-7/h3-6,15H,1-2H3 |
Clé InChI |
XKJZJAQVZZMYCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C2C=C(C=CC2=N1)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


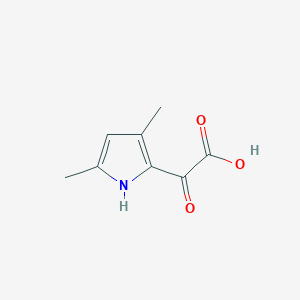

![(2-Chlorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B12866475.png)


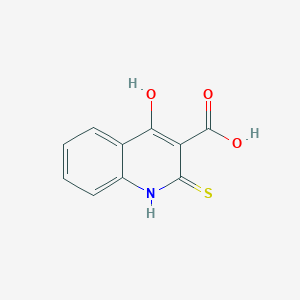
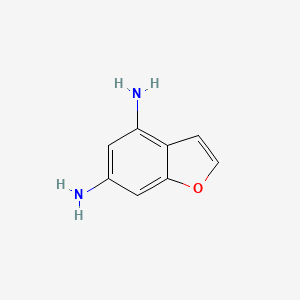
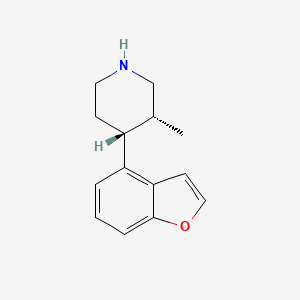
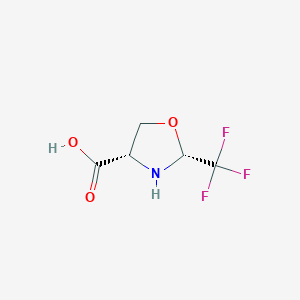
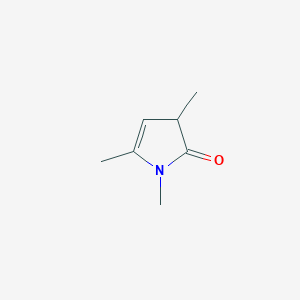
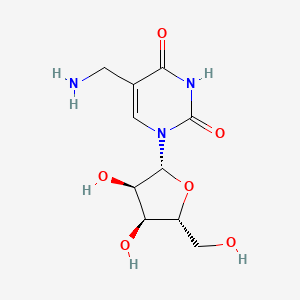
![2-Bromobenzo[d]oxazole-5-sulfonamide](/img/structure/B12866523.png)
![1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12866525.png)
